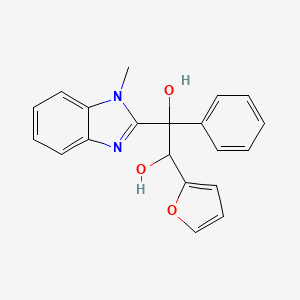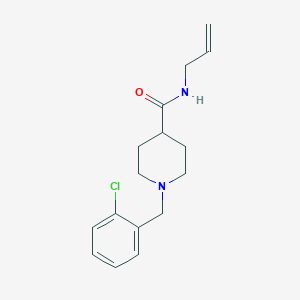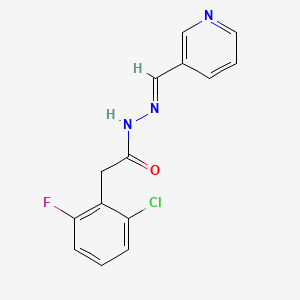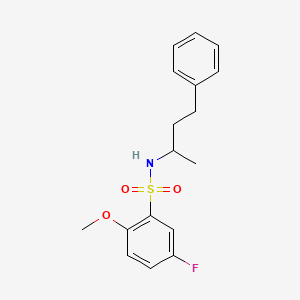
2-(2-furyl)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1,2-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furyl)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1,2-ethanediol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FBE and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The exact mechanism of action of FBE is not fully understood. However, studies have shown that FBE inhibits the activity of certain enzymes involved in cell proliferation, which may contribute to its antitumor activity. Additionally, FBE has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
FBE has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that FBE inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. FBE has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of FBE is its relatively simple synthesis method, which allows for large-scale production. Additionally, FBE has been shown to have low toxicity in animal models, making it a potentially safe candidate for further research. However, one limitation of FBE is its poor solubility in water, which may limit its potential applications in certain fields.
Future Directions
There are several potential future directions for research on FBE. One area of interest is the development of FBE-based anticancer therapies. Additionally, FBE may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Further research is needed to fully understand the mechanism of action and potential applications of FBE.
Synthesis Methods
The synthesis of FBE involves the condensation of 2-furylcarbinol and 1-methyl-1H-benzimidazole-2-carbaldehyde in the presence of an acid catalyst. The reaction yields a mixture of diastereomers, which can be separated using column chromatography. The resulting compound is a white crystalline powder.
Scientific Research Applications
FBE has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, FBE has been shown to have antitumor activity and is being investigated as a potential anticancer agent. Additionally, FBE has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
2-(furan-2-yl)-1-(1-methylbenzimidazol-2-yl)-1-phenylethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-22-16-11-6-5-10-15(16)21-19(22)20(24,14-8-3-2-4-9-14)18(23)17-12-7-13-25-17/h2-13,18,23-24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVSKPYWXGPUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C(C4=CC=CO4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxyethyl 1-ethyl-6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4983828.png)

![N~2~-(2,3-dichlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4983840.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4983848.png)
![2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B4983871.png)

![1-(3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4983884.png)

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4983902.png)
![N-(2-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4983917.png)


![2-{[1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4983929.png)